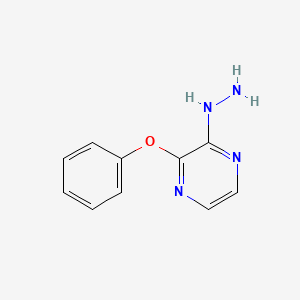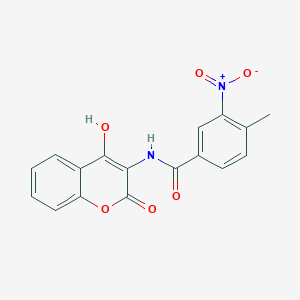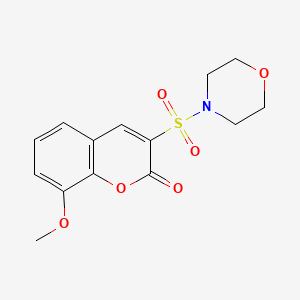![molecular formula C25H23ClN4O2 B14997195 9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14997195.png)
9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Méthodes De Préparation
The synthesis of 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols or other derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and dimethylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and biochemical assays are often conducted to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazoloquinazoline derivatives with different substituents on the aromatic rings. These compounds may share some properties but differ in their biological activity and chemical reactivity. For example:
- 9-(2-METHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
- 9-(2-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE These compounds highlight the importance of the specific substituents in determining the overall properties and applications of the molecule .
Propriétés
Formule moléculaire |
C25H23ClN4O2 |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O2/c1-14-10-11-16(12-15(14)2)28-25(32)18-13-27-30-23(17-6-3-4-7-19(17)26)22-20(29-24(18)30)8-5-9-21(22)31/h3-4,6-7,10-13,23,29H,5,8-9H2,1-2H3,(H,28,32) |
Clé InChI |
AZLORJPHXQEAOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5Cl)C(=O)CCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B14997117.png)
![ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate](/img/structure/B14997118.png)
![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14997125.png)
![2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14997129.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14997134.png)

![N-(4-methylbenzyl)-2-{[3-(2-methylphenoxy)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B14997153.png)
![4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B14997157.png)
![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/structure/B14997158.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14997165.png)

![4-(2,5-dimethoxyphenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14997176.png)

![4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B14997181.png)
